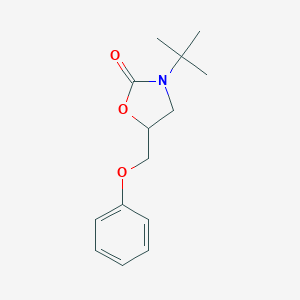![molecular formula C16H16ClNO3 B421217 ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate CAS No. 339285-62-0](/img/structure/B421217.png)
ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is an organic molecule that contains a benzofuran ring, which is a type of aromatic ring consisting of a fused benzene and furan ring. The (E) notation indicates the configuration of the double bond, following the Cahn-Ingold-Prelog (CIP) rules . The ethyl, methyl, and chloro groups are substituents on the benzofuran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzofuran ring, followed by various substitution reactions to introduce the ethyl, methyl, and chloro groups. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran ring, with the various substituents attached. The(E) configuration of the double bond would also be a key feature . Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzofuran ring, which could undergo electrophilic aromatic substitution reactions. The presence of the ethyl and methyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring could contribute to its stability, while the various substituents could influence its polarity and solubility .Mechanism of Action
properties
IUPAC Name |
ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUUDRPJBZAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

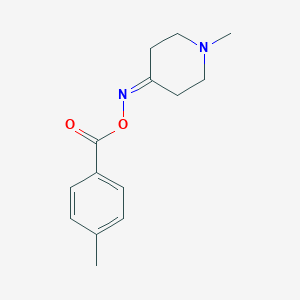
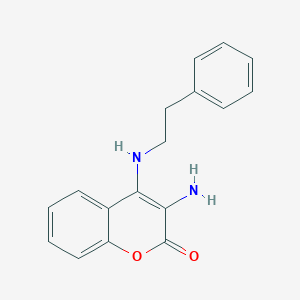

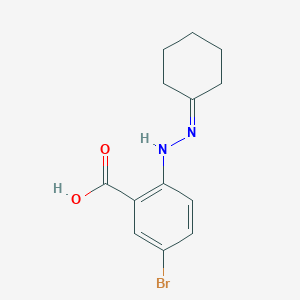
![[2-(2-phenylethyliminomethyl)-1H-indol-3-yl] 4-methylbenzenesulfonate](/img/structure/B421144.png)
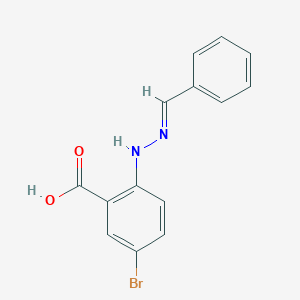
![2,3-Dimethyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B421146.png)
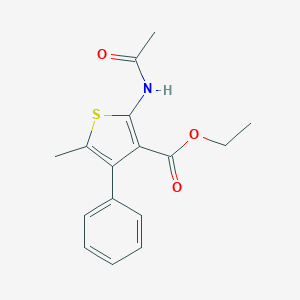
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B421148.png)
![3-Phenyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B421149.png)
![1,2,3,4,7,8,9,10-Octahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B421151.png)
![7-bromo-8-ethoxy[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421153.png)

